molecular formula C12H16N2O B1334198 1-(2-methylbenzoyl)piperazine CAS No. 775579-10-7

1-(2-methylbenzoyl)piperazine

Cat. No.: B1334198
CAS No.: 775579-10-7
M. Wt: 204.27 g/mol
InChI Key: UWLVXFDJDRTPDH-UHFFFAOYSA-N
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Description

1-(2-methylbenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 2-methyl-benzoyl group

Scientific Research Applications

1-(2-methylbenzoyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

The future directions for research on “1-(2-Methyl-benzoyl)-piperazine” would depend on its biological activity and potential applications. Piperazine derivatives are a rich field of study in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-methylbenzoyl)piperazine can be synthesized through the acylation of piperazine with 2-methyl-benzoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylbenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated piperazine derivatives.

Comparison with Similar Compounds

    1-Benzoyl-piperazine: Lacks the methyl group on the benzoyl ring.

    1-(2-Chloro-benzoyl)-piperazine: Features a chloro substituent instead of a methyl group.

    1-(2-Methoxy-benzoyl)-piperazine: Contains a methoxy group on the benzoyl ring.

Uniqueness: 1-(2-methylbenzoyl)piperazine is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

(2-methylphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-4-2-3-5-11(10)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLVXFDJDRTPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375164
Record name 1-(2-Methyl-benzoyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775579-10-7
Record name (2-Methylphenyl)-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775579-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-benzoyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 775579-10-7
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